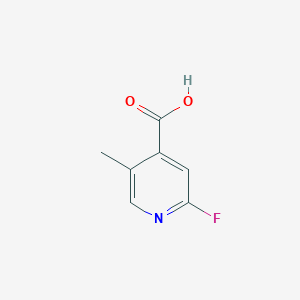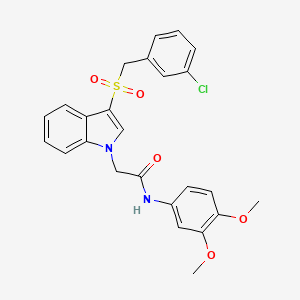
2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide, also known as CHIR-99021, is a selective inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase that is involved in various cellular processes, including glycogen metabolism, gene expression, and cell differentiation. CHIR-99021 has been widely used in scientific research for its ability to modulate GSK-3 activity and affect downstream signaling pathways.
Mecanismo De Acción
2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide inhibits GSK-3 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates, such as β-catenin and glycogen synthase, and affects various signaling pathways, including the Wnt/β-catenin pathway, insulin signaling pathway, and mTOR pathway.
Biochemical and Physiological Effects:
2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide has been shown to have various biochemical and physiological effects, including the promotion of cell proliferation, the inhibition of apoptosis, and the modulation of gene expression. It has also been shown to affect glucose metabolism, lipid metabolism, and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide in lab experiments is its selectivity for GSK-3, which allows for specific modulation of downstream signaling pathways. It also has a high potency and can be used at low concentrations. However, one limitation is its potential off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide in scientific research. One area of interest is the role of GSK-3 in aging and age-related diseases. 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide has been shown to improve the lifespan and healthspan of various model organisms, and may have potential therapeutic applications in age-related diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of novel GSK-3 inhibitors with improved selectivity and pharmacokinetic properties. These inhibitors may have potential clinical applications in various diseases.
Métodos De Síntesis
The synthesis of 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide involves several steps, including the reaction of 3-chlorobenzyl chloride with sodium sulfite to form 3-chlorobenzylsulfonate. The sulfonate is then reacted with indole-3-carbaldehyde to form the indole intermediate, which is further reacted with 3,4-dimethoxyphenylacetic acid to form the final product, 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide has been extensively used in scientific research to study the role of GSK-3 in various cellular processes. It has been shown to promote the self-renewal and pluripotency of embryonic stem cells, enhance the differentiation of induced pluripotent stem cells, and improve the efficiency of somatic cell reprogramming. In addition, 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide has been used to study the role of GSK-3 in cancer, neurodegenerative diseases, and diabetes.
Propiedades
IUPAC Name |
2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O5S/c1-32-22-11-10-19(13-23(22)33-2)27-25(29)15-28-14-24(20-8-3-4-9-21(20)28)34(30,31)16-17-6-5-7-18(26)12-17/h3-14H,15-16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALBAJDDSWDTPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2673337.png)
![(E)-2-amino-1-(benzylideneamino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2673339.png)
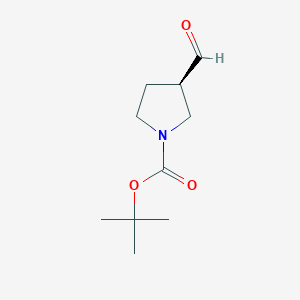
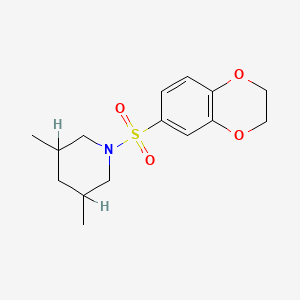
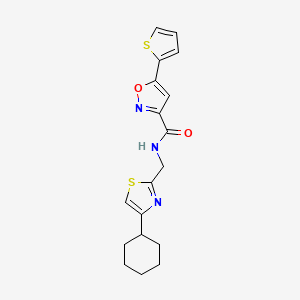
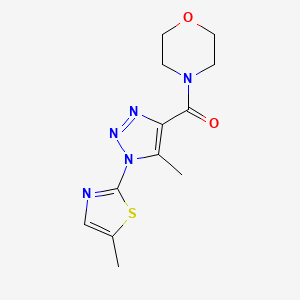
![2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N-butyl-N-methylsulfamoyl)benzoate](/img/structure/B2673349.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2673350.png)
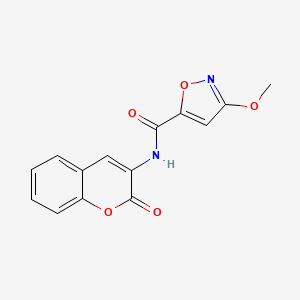
![1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B2673352.png)
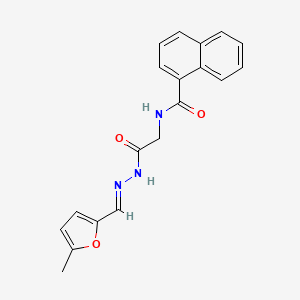
![2-[(4-Ethylphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2673356.png)
